molecular formula C13H8ClNO B1617042 2-chloro-5H-phenanthridin-6-one CAS No. 27353-44-2

2-chloro-5H-phenanthridin-6-one

Cat. No.: B1617042
CAS No.: 27353-44-2
M. Wt: 229.66 g/mol
InChI Key: JMEJAQODRZEIDX-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for phenanthridin-6(5H)-one, a similar compound, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It also recommends using personal protective equipment as required .

Future Directions

Recent advances in the synthesis of phenanthridin-6-ones by direct carbonylation have aroused great interest and provided a clear direction for future research . This method is practical, efficient, and beneficial for the subsequent drug discovery and production .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of phenanthridinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phenanthridinone derivatives.

    Substitution: Formation of substituted phenanthridinone derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-chloro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5H-phenanthridin-6-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5H-phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJAQODRZEIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297035
Record name 2-chloro-5H-phenanthridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27353-44-2
Record name NSC113300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5H-phenanthridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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